N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-12-4-2-3-5-16(12)17-22-23-19(25-17)21-18(24)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-11H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFDJGRPTAQYKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method includes the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. The resulting thiadiazole intermediate is then coupled with an adamantane derivative, such as adamantane-1-carboxylic acid, using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, temperature, and reaction time are critical factors that need to be optimized for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes. The carboxamide group can form hydrogen bonds with target proteins, further stabilizing the interaction.
Comparison with Similar Compounds
Key Structural Trends :
- Substituent Effects : Electron-donating groups (e.g., methyl in the target compound) enhance lipophilicity and membrane permeability compared to polar groups (e.g., hydroxyl in compound 61) .
- Ring Systems : Thiadiazole rings enable planar molecular conformations, facilitating receptor binding, while adamantane provides rigidity and stability .
Physicochemical Properties
Melting points, yields, and solubility trends are compared in Table 1:
Biological Activity
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a member of the 1,3,4-thiadiazole derivative family, which is recognized for its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : CHNO
- Molecular Weight : 353.48 g/mol
- CAS Number : [insert CAS number if available]
Synthesis
The synthesis of this compound typically involves:
- Formation of Thiosemicarbazide : Starting with adamantane-1-carbohydrazide and treating it with an isothiocyanate.
- Cyclization : The thiosemicarbazide undergoes cyclization to yield the desired thiadiazole derivative.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In studies evaluating its efficacy against various bacterial and fungal strains:
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
The compound exhibited notable antibacterial activity at concentrations as low as 1 µg/mL.
Antifungal Activity
The compound was also tested against fungal strains:
- Fungal Strains Tested :
- Aspergillus niger
- Aspergillus oryzae
Results indicated effective antifungal properties comparable to existing antifungal agents.
Anticancer Potential
Recent studies have highlighted the potential of this compound as an anticancer agent. It was evaluated against several human cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 0.73 |
| HepG2 | 0.95 |
| A549 | 0.37 |
| HeLa | 0.50 |
These results suggest that the compound significantly inhibits cell proliferation and induces apoptosis in cancer cells.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Cell Membrane Penetration : The adamantane moiety enhances lipophilicity and facilitates cellular uptake.
- Enzyme Interaction : The thiadiazole ring interacts with enzymes and receptors, potentially inhibiting their activity.
Case Studies
A series of experiments were conducted to evaluate the compound's effectiveness in different biological contexts:
- Antimicrobial Efficacy : In vitro studies confirmed the compound's ability to inhibit growth in both gram-positive and gram-negative bacteria.
- Anticancer Activity : Flow cytometry analysis showed that treated cancer cells underwent significant cell cycle arrest and apoptosis.
Q & A
Q. What are the established synthetic routes for N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide?
The synthesis typically involves cyclization of adamantane-1-carbohydrazide derivatives with thiosemicarbazides or isothiocyanates. For example:
- Step 1 : React adamantane-1-carbohydrazide with methyl/phenyl isothiocyanate in methanol to form 1-adamantylcarbonyl-thiosemicarbazides .
- Step 2 : Cyclize the intermediate using sulfuric acid at room temperature for 24 hours to yield the 1,3,4-thiadiazole core .
- Step 3 : Introduce substituents (e.g., 2-methylphenyl) via nucleophilic substitution or coupling reactions under mild conditions (e.g., DMSO, CuI catalysis) . Purity is ensured through recrystallization from n-butanol or CHCl3:EtOH (1:1) mixtures .
Q. How is the structural characterization of this compound performed?
- X-ray crystallography : Single crystals are grown via slow evaporation of CHCl3:EtOH solutions. Data collection and refinement use SHELX programs (e.g., SHELXL for small-molecule refinement). Planarity of the thiadiazole ring and substituent orientation are validated through torsion angles and hydrogen-bonding networks .
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent integration, while IR identifies functional groups (e.g., C=O at ~1650 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How can conflicting reports on biological activity (e.g., cytotoxicity vs. inactivity) be resolved?
Discrepancies often arise from structural variations (e.g., hydroxyl group positioning on phenyl rings) or assay conditions.
- Structural analysis : Compare derivatives like 60 (3,4-dihydroxyphenyl) and 61 (2,3-dihydroxyphenyl), where minor positional changes significantly alter interactions with target proteins .
- Assay optimization : Standardize protocols (e.g., MTT assay incubation time, cell line selection) to reduce variability. For example, HT-29 (colon cancer) and MCF-7 (breast cancer) cells may respond differently due to membrane permeability variations .
Q. What computational methods validate structure-activity relationships (SAR) for adamantane-thiadiazole hybrids?
- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with targets like carbonic anhydrase or viral proteases. The adamantane moiety often enhances hydrophobic binding, while thiadiazole participates in hydrogen bonding .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100+ ns to assess binding affinity changes caused by substituent modifications (e.g., methyl vs. phenyl groups) .
Q. How to design in vivo studies for evaluating antihypoxic activity?
- Model : Use rat hypoxia models with hermetic chambers to simulate hypercapnia. Administer the compound at 1/10 LD50 (determined via acute toxicity assays) .
- Controls : Compare with Mexidol (100 mg/kg) and isotonic saline. Measure survival time, blood oxygen saturation, and lactate dehydrogenase (LDH) levels .
- Data analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant differences (p < 0.05) between treatment groups .
Q. What crystallographic software and parameters ensure accurate refinement?
- Software : SHELXL is preferred for small-molecule refinement due to robust handling of anisotropic displacement parameters and hydrogen-bond constraints .
- Key parameters :
- R-factor < 5% for high-resolution data.
- Validate H-atom placement via riding models (C–H = 0.96–0.98 Å) .
- Assess crystal packing for hydrophilic/hydrophobic layer alternation, which impacts solubility .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
